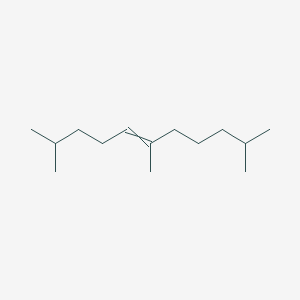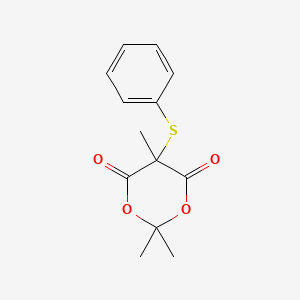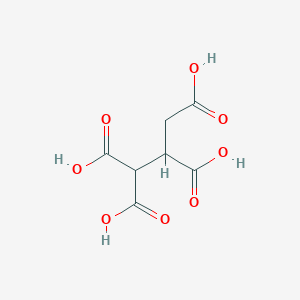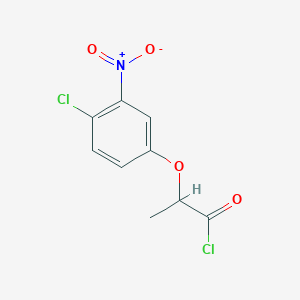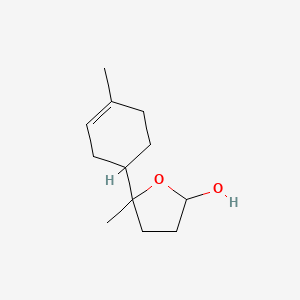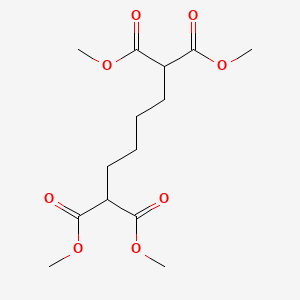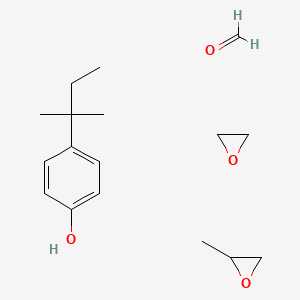
Formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer is a complex polymeric compound synthesized from formaldehyde, p-tert-amylphenol, propylene oxide, and ethylene oxide. This compound is known for its unique properties and applications in various industries, including the petroleum industry, where it is used as a demulsifier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer involves several steps:
Synthesis of p-tert-amylphenol amine resin: This is achieved by reacting p-tert-amylphenol with formaldehyde and tetraethylenepentamine.
Polymerization: The p-tert-amylphenol amine resin is then used as an initiator to polymerize with ethylene oxide (EO) and propylene oxide (PO).
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reaction conditions such as temperature, pressure, and the ratio of reactants are carefully controlled to achieve the desired polymer properties. The polymer is then purified and modified for specific applications, such as oil-soluble or water-soluble demulsifiers .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the phenolic and amine groups.
Substitution: The polymer can participate in substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms into the polymer structure .
Wissenschaftliche Forschungsanwendungen
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer has a wide range of scientific research applications:
Chemistry: Used as a demulsifier in the petroleum industry to separate water from crude oil.
Medicine: Research is ongoing into its use in drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and other polymeric materials.
Wirkmechanismus
The mechanism of action of formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer involves its ability to interact with various molecular targets:
Molecular Targets: The polymer can interact with hydrophobic and hydrophilic surfaces, making it effective as a demulsifier.
Pathways Involved: The polymer works by reducing the interfacial tension between oil and water, allowing for the separation of these phases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para tertiary butylphenol formaldehyde resin: Similar in structure but uses p-tert-butylphenol instead of p-tert-amylphenol.
Phenol-formaldehyde resins: A broader category of resins that include various substituted phenols.
Uniqueness
Formaldehyde p-tert-amylphenol propylene oxide ethylene oxide polymer is unique due to its multi-branched structure and the specific combination of monomers used in its synthesis. This gives it distinct properties such as enhanced demulsification performance and the ability to be modified for specific applications .
Eigenschaften
CAS-Nummer |
63428-91-1 |
|---|---|
Molekularformel |
C17H28O4 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
formaldehyde;4-(2-methylbutan-2-yl)phenol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C11H16O.C3H6O.C2H4O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-3-2-4-3;1-2-3-1;1-2/h5-8,12H,4H2,1-3H3;3H,2H2,1H3;1-2H2;1H2 |
InChI-Schlüssel |
SPEZSLLCUQOEJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
Verwandte CAS-Nummern |
63428-91-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
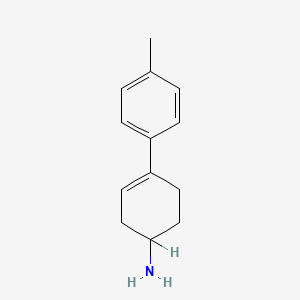
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
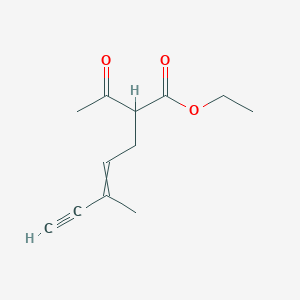

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
